molecular formula C16H16N6O2 B2466586 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea CAS No. 951547-19-6

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea

Cat. No.: B2466586
CAS No.: 951547-19-6
M. Wt: 324.344
InChI Key: ZFIXDAGMCTZLDN-UHFFFAOYSA-N
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Description

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is a synthetic organic compound that features a tetrazole ring, a methoxyphenyl group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition of azides with nitriles. For instance, 4-methoxyphenyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.

    Attachment of the Tetrazole to the Urea Moiety: The tetrazole derivative is then reacted with an isocyanate to form the urea linkage. This step often requires a catalyst and is performed under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.

Scientific Research Applications

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors due to its unique structure.

    Materials Science: The tetrazole ring imparts stability and can be used in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism by which 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The methoxyphenyl and phenylurea groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-5-methyl-1H-tetrazole: Similar in structure but lacks the urea moiety.

    3-Phenylurea: Contains the urea group but lacks the tetrazole ring.

    4-Methoxyphenylurea: Similar but without the tetrazole ring.

Uniqueness

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is unique due to the combination of the tetrazole ring and the phenylurea moiety, which provides a distinct set of chemical and biological properties not found in the individual components.

This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for further research in multiple scientific disciplines.

Properties

IUPAC Name

1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-24-14-9-7-13(8-10-14)22-15(19-20-21-22)11-17-16(23)18-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIXDAGMCTZLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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